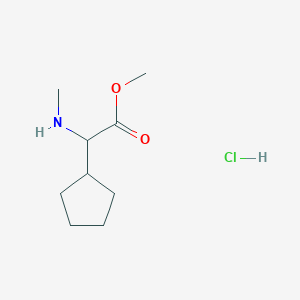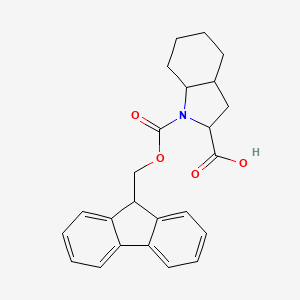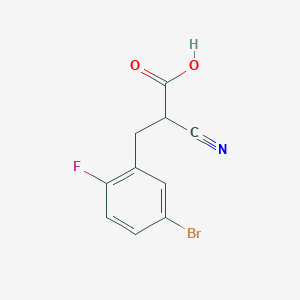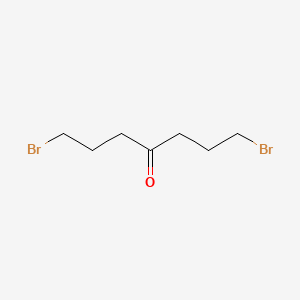
2-Bromo-5-iodo-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodo-L-phenylalanine is a halogenated derivative of L-phenylalanine, an essential amino acid. This compound is characterized by the presence of bromine and iodine atoms attached to the phenyl ring of L-phenylalanine. It has the molecular formula C9H9BrINO2 and a molecular weight of 369.98 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-L-phenylalanine typically involves halogenation reactions. One common method is the bromination of L-phenylalanine followed by iodination. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-iodo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with nitric acid can produce nitro derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodo-L-phenylalanine has several scientific research applications, including:
Biology: The compound is incorporated into proteins to study protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodo-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can enhance its binding affinity and selectivity for these targets. For example, the compound can be selectively transported by L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . This selective transport can be exploited for targeted drug delivery and imaging applications.
Comparación Con Compuestos Similares
2-Bromo-5-iodo-L-phenylalanine can be compared with other halogenated derivatives of L-phenylalanine, such as:
2-Iodo-L-phenylalanine: Similar in structure but lacks the bromine atom.
4-Bromo-L-phenylalanine: Similar in structure but lacks the iodine atom.
2-Bromo-5-iodopyridine: A related compound with a pyridine ring instead of a phenyl ring.
The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9BrINO2 |
|---|---|
Peso molecular |
369.98 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-bromo-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrINO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
ZHOPNGDAOFYIHP-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)Br |
SMILES canónico |
C1=CC(=C(C=C1I)CC(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)





